molecular formula C14H14O3 B1252754 Pyrenulafuran

Pyrenulafuran

Cat. No.: B1252754
M. Wt: 230.26 g/mol
InChI Key: YBEKEVJDAKBMRA-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrenulafuran is a heterocyclic organic compound characterized by a fused furan ring system. Such compounds are often studied for their unique electronic properties, biological activity, and applications in materials science . This compound’s reactivity and stability are influenced by the conjugation of its aromatic system, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Properties

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

5-hydroxy-2-[(E)-pent-1-enyl]-1-benzofuran-4-carbaldehyde

InChI

InChI=1S/C14H14O3/c1-2-3-4-5-10-8-11-12(9-15)13(16)6-7-14(11)17-10/h4-9,16H,2-3H2,1H3/b5-4+

InChI Key

YBEKEVJDAKBMRA-SNAWJCMRSA-N

SMILES

CCCC=CC1=CC2=C(O1)C=CC(=C2C=O)O

Isomeric SMILES

CCC/C=C/C1=CC2=C(O1)C=CC(=C2C=O)O

Canonical SMILES

CCCC=CC1=CC2=C(O1)C=CC(=C2C=O)O

Synonyms

pyrenulafuran

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • This property is critical in optoelectronic applications .
  • Thermal Stability : The fused-ring system of this compound may confer higher thermal stability than dibenzofuran, as observed in analogous polycyclic furans .
  • Its structural complexity could enable novel mechanisms of action .

Functional Comparison with Substituted Furan Derivatives

The table below contrasts this compound with 2-methylfuran and furfural , focusing on functional applications:

Parameter This compound 2-Methylfuran Furfural
Primary Use Research (hypothetical) Industrial solvent Precursor for biofuels
Reactivity Low (stable aromatic system) High (prone to oxidation) High (aldehyde functionality)
Toxicity Unknown Low Moderate (irritant)
Synthetic Accessibility Complex multi-step synthesis Commercially available Derived from biomass

Key Insights :

  • Industrial Relevance : Unlike furfural, which is mass-produced from agricultural waste, this compound’s synthesis requires specialized conditions, limiting its scalability .
  • Safety Profile : Substituted furans like 2-methylfuran have well-documented safety data, whereas this compound’s toxicity remains uncharacterized, necessitating further study .

Recommendations :

Conduct stability studies using protocols in to assess this compound’s degradation under varying conditions.

Explore structure-activity relationships (SAR) using computational models, as suggested in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrenulafuran
Reactant of Route 2
Pyrenulafuran

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